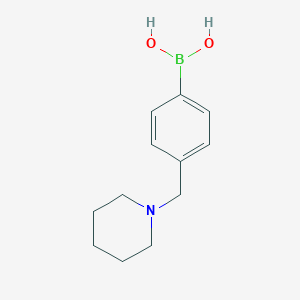

4-(1-Piperidylmethyl)phenylboronic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-Piperidylmethyl)phenylboronic Acid is a boronic acid derivative with the molecular formula C12H18NO2B. It is a valuable research chemical used in various scientific fields due to its unique chemical properties. This compound is particularly significant in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Piperidylmethyl)phenylboronic Acid typically involves the reaction of 4-bromomethylphenylboronic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1-Piperidylmethyl)phenylboronic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert it into different boronic acid derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the piperidylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized boronic acids .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including 4-(1-piperidylmethyl)phenylboronic acid, in cancer treatment. Boronic acids can inhibit proteasomes, which are responsible for degrading proteins that regulate cell cycle and apoptosis. This inhibition can lead to increased apoptosis in cancer cells.

- Case Study : A study demonstrated that conjugates of phenylboronic acids with proteins can enhance the efficacy of anticancer drugs by improving their stability and bioavailability. The conjugation of this compound with chemotherapeutic agents showed improved tumor targeting and reduced side effects compared to free drugs .

Diabetes Management

The glucose-sensing properties of phenylboronic acids make them suitable for developing smart insulin delivery systems. These systems release insulin in response to elevated glucose levels, mimicking physiological insulin release.

- Research Findings : Conjugates of this compound with chitosan have been shown to modulate insulin release effectively, demonstrating significant potential for diabetes treatment .

Glucose Sensors

The ability of boronic acids to reversibly bind to diols makes them ideal candidates for glucose sensors. This compound can be incorporated into sensor designs to detect glucose levels in biological fluids.

- Application Example : A biosensor utilizing this compound demonstrated high sensitivity and specificity for glucose detection, providing a reliable method for monitoring blood sugar levels in diabetic patients .

Modified Oligonucleotide Synthesis

This compound is used in the synthesis of modified nucleotides and oligonucleotides. Its boronate group allows for the formation of stable complexes with nucleic acids, enhancing their stability and functionality.

- Synthesis Process : The compound has been employed as a building block in the synthesis of morpholino oligonucleotides, which are used in gene silencing applications .

Targeted Drug Delivery

The conjugation of this compound with various polymers has been explored for targeted drug delivery applications. These conjugates can improve the pharmacokinetics and biodistribution of therapeutic agents.

- Case Study : A study involving chitosan nanoparticles modified with this compound showed enhanced drug loading capacity and controlled release profiles, making them suitable for cancer therapy .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-(1-Piperidylmethyl)phenylboronic Acid involves its interaction with molecular targets through the formation of boronate esters. These interactions can inhibit enzyme activity or alter cellular processes. The compound’s boronic acid moiety allows it to bind to diols and other nucleophilic groups, making it a versatile tool in biochemical research .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the piperidylmethyl group.

4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group, used in organic synthesis and medicinal chemistry.

Uniqueness: 4-(1-Piperidylmethyl)phenylboronic Acid is unique due to its piperidylmethyl group, which enhances its reactivity and allows for more diverse chemical transformations. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Activité Biologique

4-(1-Piperidylmethyl)phenylboronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its role as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras). This compound exhibits a range of biological activities, including potential applications in cancer therapy and antimicrobial resistance modulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its boronic acid functionality, which allows it to form reversible covalent bonds with diols, a property that is exploited in various biochemical applications. The piperidine moiety contributes to its ability to interact with biological targets, enhancing its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids have been shown to inhibit serine β-lactamases (SBLs), which are enzymes responsible for antibiotic resistance in bacteria. Studies indicate that derivatives of phenylboronic acids can restore the efficacy of β-lactam antibiotics against resistant strains by inhibiting these enzymes .

- Cellular Modulation : As a component of PROTACs, this compound facilitates targeted protein degradation. By linking E3 ligases to specific proteins, it promotes their ubiquitination and subsequent degradation, thereby modulating cellular pathways involved in cancer progression .

- Anticancer Activity : Research has demonstrated that phenylboronic acids can selectively inhibit cancer cell migration and proliferation. For instance, studies show that this compound effectively reduces the viability of prostate and breast cancer cell lines without affecting non-tumorigenic cells .

Table 1: Biological Activities of this compound

Case Studies

- Inhibition of Serine β-Lactamases : A study investigated the inhibitory effects of phenylboronic acid derivatives against KPC-2 and GES-5 enzymes. The results showed that these compounds could significantly reduce hydrolysis rates of meropenem in resistant Klebsiella pneumoniae strains, indicating their potential as adjuvants in antibiotic therapy .

- Anticancer Properties : In vitro assays demonstrated that this compound inhibited the migration of prostate cancer cells at concentrations as low as 1 µM. This selectivity for cancerous over non-cancerous cells suggests its promise as a therapeutic agent targeting metastatic behavior .

Research Findings

Recent studies emphasize the versatility of this compound in various therapeutic contexts:

- Antimicrobial Resistance : The ability to inhibit SBLs positions this compound as a candidate for combination therapies aimed at overcoming bacterial resistance to β-lactam antibiotics .

- Cancer Therapy : Its role in inhibiting cancer cell migration highlights its potential utility in developing treatments for metastatic cancers, particularly when combined with other chemotherapeutic agents .

Propriétés

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTKDFLQUWSRMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.